[11]Cycloparaphenylene
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Overview
Description
11Cycloparaphenylene is a fascinating compound that belongs to the family of cycloparaphenylenes. These molecules consist of several benzene rings connected by covalent bonds in the para positions, forming a hoop- or necklace-like structure . The unique structure of 11
Mechanism of Action
Mode of Action
11Cycloparaphenylene interacts with fullerenes through a process known as complexation . This is a type of chemical reaction where 11Cycloparaphenylene forms a complex with fullerenes . The complexation energies span from around -36 kcal mol-1 with C60 to -53 kcal mol-1 with the C82 derivatives .
Biochemical Pathways
The biochemical pathways affected by 11Cycloparaphenylene and similar structures have size-dependent optical and electronic properties. These properties are most dynamic at the smallest size regime where n = 5–12 .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 11
Result of Action
The result of 11Cycloparaphenylene’s action is the formation of a complex with fullerenes . This complexation can influence the properties of the fullerenes, potentially leading to changes in their physical and chemical characteristics .
Action Environment
The action of 11Cycloparaphenylene can be influenced by various environmental factors. For instance, the presence of other substances can affect the complexation process . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of 11Cycloparaphenylene.
Biochemical Analysis
Biochemical Properties
The biochemical properties of [11]Cycloparaphenylene are not well-studied. Its unique structure suggests potential interactions with various biomolecules. Its radially oriented p orbitals and strained aromatic system could potentially interact with enzymes, proteins, and other biomolecules in unique ways .
Molecular Mechanism
Its unique structure suggests potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of cycloparaphenylenes, including 11Cycloparaphenylene, has been a challenging task due to the ring strain incurred from forcing benzene rings out of planarity . Several synthetic routes have been developed over the years:
Copper-Mediated Desulfurization: This method involves the synthesis of a macrocycle with a sulfur bridge, followed by the removal of the sulfur to form the desired cycloparaphenylene.
Reductive Aromatization: This approach uses cyclohexa-1,4-dienes as precursors, which are closer in oxidation state to the desired phenylene.
Modular Synthesis: This method involves the use of key synthons that introduce ester units, which are then converted to macrocyclic precursors.
Chemical Reactions Analysis
11Cycloparaphenylene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce cyclohexadienes .
Scientific Research Applications
11Cycloparaphenylene has a wide range of scientific research applications:
Comparison with Similar Compounds
11Cycloparaphenylene is unique among cycloparaphenylenes due to its specific ring size and the resulting strain energy. Similar compounds include:
- 9Cycloparaphenylene : Smaller ring size, higher strain energy .
- 12Cycloparaphenylene : Slightly larger ring size, lower strain energy .
- [18]Cycloparaphenylene : Much larger ring size, significantly lower strain energy .
Compared to these compounds, 11Cycloparaphenylene offers a balance between strain energy and stability, making it particularly useful for certain applications .
Properties
IUPAC Name |
dodecacyclo[40.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37.238,41]hexahexaconta-1(44),2(66),3,5(65),6(64),7,9(63),10(62),11,13(61),14(60),15,17(59),18(58),19,21(57),22(56),23,25(55),26,28,30,32,34,36,38,40,42,45,47,49,51,53-tritriacontaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H44/c1-2-46-4-3-45(1)47-5-7-49(8-6-47)51-13-15-53(16-14-51)55-21-23-57(24-22-55)59-29-31-61(32-30-59)63-37-39-65(40-38-63)66-43-41-64(42-44-66)62-35-33-60(34-36-62)58-27-25-56(26-28-58)54-19-17-52(18-20-54)50-11-9-48(46)10-12-50/h1-44H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOKFTTWOJPJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H44 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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